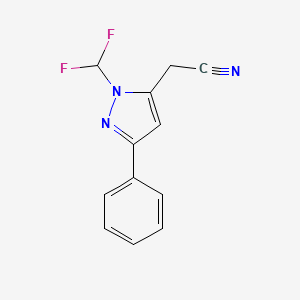

2-(1-(difluorometil)-3-fenil-1H-pirazol-5-il)acetonitrilo

Descripción general

Descripción

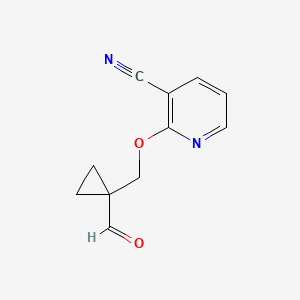

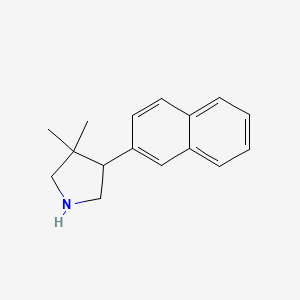

“2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also has a phenyl group attached to the pyrazole ring, and a difluoromethyl group attached to one of the nitrogen atoms in the pyrazole ring . The nitrile group is attached to the carbon atom adjacent to the pyrazole ring .

Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .

Molecular Structure Analysis

The molecular structure of “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” is characterized by a pyrazole ring, a phenyl group, a difluoromethyl group, and a nitrile group . The pyrazole ring and the phenyl group contribute to the aromaticity of the compound, while the difluoromethyl group and the nitrile group introduce polarity .

Chemical Reactions Analysis

The chemical reactions involving “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” could be quite diverse, depending on the reaction conditions and the reagents used . For instance, it could undergo further functionalization reactions, such as halogenation, nitration, or sulfonation, under appropriate conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-(difluoromethyl)-3-phenyl-1H-pyrazol-5-yl)acetonitrile” would depend on its molecular structure . The presence of the difluoromethyl group and the nitrile group would make the compound polar, and hence, it would be expected to have good solubility in polar solvents .

Aplicaciones Científicas De Investigación

Difluorometilación en etapas tardías

Este compuesto es parte del campo más amplio de la difluorometilación, que ha experimentado avances significativos en los últimos años . El grupo difluorometilo (CF2H) en el compuesto se puede transferir a sitios C(sp2) tanto en modos estequiométricos como catalíticos . Este proceso ha simplificado el acceso a moléculas de relevancia farmacéutica .

Donador de enlace de hidrógeno

Los compuestos que llevan un grupo CF2H, como este, son mejores donadores de enlaces de hidrógeno que sus análogos metilados . Esta propiedad se puede explotar en varias reacciones y procesos químicos .

Síntesis orgánica

El acetonitrilo, parte del compuesto, es un intermedio importante en la síntesis orgánica . Se puede desprotonar para formar un nucleófilo, y el nitrógeno con pares de electrones libres también puede actuar como un nucleófilo . Esto lo convierte en un sintón valioso en muchos tipos de reacciones orgánicas .

Conversiones electroquímicas

El acetonitrilo también participa en conversiones electroquímicas debido a su buena conductividad y características respetuosas con el medio ambiente . Se puede utilizar para obtener compuestos que contienen nitrógeno o compuestos que contienen nitrilo .

Cianometilación

El acetonitrilo se puede utilizar en reacciones de cianometilación . Este proceso se puede utilizar para sintetizar una variedad de compuestos importantes .

Aplicaciones farmacéuticas

Varios fármacos aprobados por la FDA contienen el grupo CF2 , lo que indica las posibles aplicaciones farmacéuticas de este compuesto. La introducción eficiente de grupos difluorometilo en compuestos orgánicos ha sido objeto de considerables esfuerzos de investigación .

Mecanismo De Acción

The mechanism of action of 2-DFPAC is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes in the body, such as cyclooxygenase-2 (COX-2). It is also believed to have anti-inflammatory and antioxidant properties.

Biochemical and Physiological Effects

2-DFPAC has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2). It has also been shown to have anti-inflammatory and antioxidant properties. In addition, it has been shown to have potential cytotoxic effects on cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-DFPAC has several advantages and limitations when used in lab experiments. One of the major advantages is its high yield when synthesized using the methods described above. This makes it a cost-effective reagent for lab experiments. However, it is important to note that the compound is highly toxic and should be handled with caution. In addition, it is important to note that the compound has not been approved for use in humans and should only be used in lab experiments.

Direcciones Futuras

There are several potential future directions for the use of 2-DFPAC. One potential direction is its use as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another potential direction is its use as a reagent for the synthesis of other compounds, such as heterocyclic compounds and polymers. In addition, it could be used as a reagent for the detection and quantification of various compounds. Finally, it could be studied further for its potential biochemical and physiological effects on the body.

Propiedades

IUPAC Name |

2-[2-(difluoromethyl)-5-phenylpyrazol-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N3/c13-12(14)17-10(6-7-15)8-11(16-17)9-4-2-1-3-5-9/h1-5,8,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEZSWYWJOXHAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)CC#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B1492587.png)

![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492592.png)

![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)

![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)